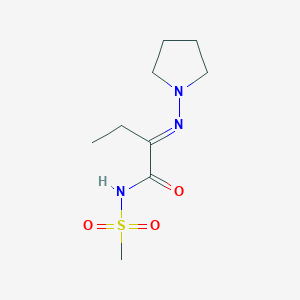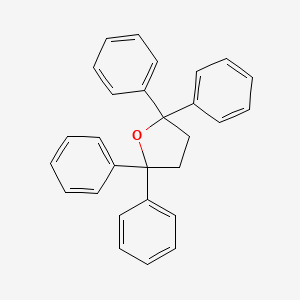![molecular formula C6H4Cl2N4 B12898342 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-40-2](/img/structure/B12898342.png)
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine atoms at positions 2 and 7 of the imidazo[1,2-c]pyrimidine ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with amines in the presence of a solvent such as dichloromethane (DCM) and ethanol. The reaction is usually carried out at room temperature for a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like DCM or ethanol at room temperature.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds, such as:
5,7-Dichloroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but with methyl groups instead of chlorine atoms.
2,7-Diphenylimidazo[1,2-a]pyrimidine: Similar structure but with phenyl groups instead of chlorine atoms.
The presence of different substituents (e.g., chlorine, methyl, phenyl) can significantly impact the compound’s reactivity and biological effects .
Propiedades
Número CAS |
27420-40-2 |
|---|---|
Fórmula molecular |
C6H4Cl2N4 |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
2,7-dichloroimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H4Cl2N4/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H,(H2,9,11) |
Clave InChI |
CLBMVDIVLBTROJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N2C1=NC(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)

![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)

![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)





